6-Methoxy-3-Methyl-2-phenylbenzofuran
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
- λₘₐₓ ≈ 275 nm : Attributable to π→π* transitions in the conjugated benzofuran-phenyl system .
Properties
CAS No. |
127745-68-0 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28116 |
Synonyms |
6-Methoxy-3-Methyl-2-phenylbenzofuran |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the benzofuran core significantly alter melting points, solubility, and synthetic yields. Below is a comparative analysis of key analogs:
Table 1: Comparison of Benzofuran Derivatives
Key Observations:
- Alkoxy vs. Chloro Substituents: Alkoxy groups (e.g., ethoxy in 3k) enhance crystallinity, as seen in 3k’s colorless crystals and higher yield (70%) compared to chloro-substituted 3m (52% yield, oil) . Chloro groups may introduce steric hindrance or electronic effects that reduce crystallization.
- In contrast, hydroxy groups (e.g., 5-hydroxy in ) could increase hydrogen-bonding capacity, affecting bioavailability .
- Sulfonyl and Methylenedioxy Groups: Sulfonyl substituents (e.g., 3-SO₂Ph in ) introduce strong electron-withdrawing effects, which may alter reactivity in electrophilic substitution reactions. Methylenedioxy groups (5,6-OCH₂O-) create a rigid, planar structure, influencing binding interactions in biological systems .
Q & A
Q. Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve reaction rates and yields for halogenated intermediates .
- Temperature Control : Exothermic steps (e.g., esterification) require gradual addition and cooling (0–5°C) to minimize side products .
- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in low-yield steps .
How do structural modifications at the C-3 and C-6 positions affect bioactivity?
Q. Advanced Research Focus
- C-3 Methyl Group : Enhances lipophilicity, improving membrane permeability in anticancer assays (e.g., IC₅₀ reduction by 40% in VEGFR-2 inhibition studies) .
- C-6 Methoxy Group : Stabilizes hydrogen bonding with kinase domains (e.g., VEGFR-2), as shown in molecular docking simulations .
- SAR Insights : Fluorine or chloro substitutions at C-5 increase oxidative stability but may reduce solubility, requiring co-solvents in in vitro models .
Q. Methodologies :
- Kinase Assays : Measure inhibitory activity using recombinant enzymes (e.g., ADP-Glo™ Kinase Assay) .
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding affinities .
What analytical techniques are critical for confirming structure and purity?
Q. Basic Research Focus
Q. Advanced Applications :
- X-ray Crystallography : Resolves stereochemistry in chiral derivatives .
- HRMS-ESI : Confirms molecular ions (e.g., [M+H]⁺) with <5 ppm error .
How does the compound interact with VEGFR-2, and what methodologies study this?
Q. Advanced Research Focus
- Mechanism : Competitive inhibition at the ATP-binding site, validated via fluorescence quenching assays .
- Key Assays :
- Cell-Free Kinase Assays : IC₅₀ determination using purified VEGFR-2 .
- Anti-Proliferation Tests : NCI-60 panel screening for cytotoxicity profiles .
- In Vivo Models : Xenograft studies (e.g., prostate cancer models) assess tumor growth suppression .
What strategies address low yields in multi-step syntheses?
Q. Advanced Research Focus
- Protecting Groups : Use of benzyl or TMS groups for sensitive intermediates (e.g., methoxy protection during bromination) .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 48h to 6h in cyclization steps) .
- Flow Chemistry : Enhances reproducibility in exothermic steps (e.g., ester formation) .
How can conflicting bioactivity data across studies be reconciled?
Q. Advanced Research Focus
- Source Analysis : Variability in cell lines (e.g., HeLa vs. MCF-7) and assay conditions (e.g., serum concentration) may explain discrepancies .
- Dosage Optimization : EC₅₀ ranges differ by target (e.g., 10 µM for antioxidant effects vs. 0.1 µM for kinase inhibition) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .
What in vitro models evaluate neuroprotective effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
